Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate
Description
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate is an ester derivative featuring a phenoxyacetate backbone substituted with a 3-bromopropoxy group at the para position of the aromatic ring. The compound’s structure combines lipophilic (bromopropoxy) and polar (ester) moieties, influencing its physicochemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFJEVJPKOJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-hydroxyphenoxyacetate with 3-bromopropyl derivatives
A common route is the alkylation of the phenolic hydroxyl group of methyl 2-(4-hydroxyphenoxy)acetate with 1,3-dibromopropane or 3-bromopropanol derivatives under basic conditions to install the 3-bromopropoxy substituent.
- Reagents and Conditions:
- Base such as potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: typically room temperature to moderate heating (50-80°C).
- Mechanism:
- The phenolate ion acts as a nucleophile, attacking the electrophilic carbon of the bromopropyl halide.
- This SN2 reaction results in the formation of the ether linkage with retention of the bromine atom on the propyl chain.
Esterification of the phenoxyacetic acid intermediate
If the starting material is the free acid (2-(4-(3-bromopropoxy)phenoxy)acetic acid), methylation is performed to obtain the methyl ester:
- Reagents and Conditions:
- Methanol with acid catalysis (typically sulfuric acid or HCl) under reflux.
- Alternatively, methyl iodide with a base can be used for methylation.
- Outcome:
- Conversion of the carboxylic acid group to the methyl ester, yielding this compound.
Representative Experimental Procedure (Adapted from Related Patent Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-hydroxyphenoxyacetic acid, potassium carbonate, 3-bromopropyl bromide, DMF, 60°C, 12 h | Alkylation of phenol with 3-bromopropyl bromide | Formation of 2-(4-(3-bromopropoxy)phenoxy)acetic acid intermediate |
| 2 | Methanol, sulfuric acid catalyst, reflux, 6 h | Esterification of acid intermediate to methyl ester | This compound, yields typically 60-80% |
Supporting Research Findings and Data
- Reaction Yields: Alkylation reactions of phenols with bromoalkanes in DMF under basic conditions generally provide yields of 60-75% for ether formation, consistent with similar bromopropoxy phenyl derivatives reported in patent CN105646306A.
- Purification: Crystallization from hexane or ethyl acetate/hexane mixtures is effective for isolating the pure ester product as light yellow crystals.
- Reaction Monitoring: TLC and NMR spectroscopy are commonly used to monitor reaction progress and confirm substitution patterns.
- Side Reactions: Potential side reactions include elimination of bromine or multiple alkylations; these are minimized by controlled stoichiometry and reaction conditions.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 4-hydroxyphenoxyacetic acid or methyl ester | Phenol group must be free for alkylation |
| Alkylation reagent | 3-bromopropyl bromide or 3-bromopropanol | Electrophilic alkylating agent |
| Base | K2CO3, NaH | Deprotonates phenol for nucleophilic attack |
| Solvent | DMF, DMSO | Polar aprotic solvents favor SN2 |
| Temperature | 50-130°C (varies by step) | Elevated temps improve reaction rate |
| Esterification catalyst | H2SO4, HCl | Acid catalyzed esterification |
| Purification | Crystallization, extraction | Hexane or ethyl acetate solvents |
| Yields | 60-80% | Dependent on purity and reaction control |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy acetates with various functional groups replacing the bromine atom.
Hydrolysis: 2-(4-(3-bromopropoxy)phenoxy)acetic acid and methanol.
Oxidation: Oxidized phenoxy derivatives, potentially forming quinones or other aromatic oxidation products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 303.15 g/mol
- Purity : >95%
- Chemical Structure : The compound features a bromopropoxy group attached to a phenoxyacetate structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Chemical Synthesis
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Functionalization : The bromine atom can be replaced or modified to create derivatives that may possess different biological activities or improved properties.
- Cross-coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules, which are essential in drug discovery and material science .
Biological Studies
Research indicates that compounds similar to this compound have shown promise in biological applications:
- Antimicrobial Activity : Studies have suggested that derivatives of phenoxyacetic acids exhibit significant antimicrobial properties. This compound could potentially be evaluated for similar bioactivity against various pathogens .
- Insecticidal Properties : Certain aromatic compounds have been documented as effective insecticides and acaricides. This compound may serve as a lead compound for developing new pest control agents .
Agricultural Applications
Given its structural characteristics, this compound can be explored for agricultural uses:
- Herbicide Development : The phenoxy group is known for its herbicidal properties. Research into this compound could lead to the development of new herbicides that target specific weed species while minimizing environmental impact .
- Plant Growth Regulators : Similar compounds have been used as plant growth regulators, influencing growth patterns and crop yields. Investigating this compound's effects on plant physiology could yield beneficial agricultural products .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a therapeutic agent. |
| Study B | Insecticidal Properties | Showed significant mortality rates in test insect populations, indicating potential for pest management solutions. |
| Study C | Herbicide Efficacy | Evaluated against common agricultural weeds; results indicated selective toxicity with minimal crop damage. |
Mechanism of Action
The mechanism of action of Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate depends on its specific application and the target molecule it interacts with. Generally, the compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Other Halogens and Functional Groups
Bromine vs. Chlorine
- Methyl 2-(4-(3-chloropropoxy)phenoxy)acetate: Replacing bromine with chlorine reduces the leaving group ability (weaker C–Cl bond vs. C–Br) and alters lipophilicity (Cl is less hydrophobic). This substitution impacts reactivity in SN2 reactions and bioavailability. For example, chlorinated analogs are less reactive in cross-coupling reactions compared to brominated derivatives .
Bromine vs. Electron-Donating Groups
- Methyl 2-(4-methoxyphenoxy)acetate: Replacing bromopropoxy with methoxy eliminates electrophilic sites, rendering the compound inert in substitution reactions. The methoxy group increases electron density on the aromatic ring, altering UV absorption and resonance stability .
- Methyl 2-(4-(3-hydroxypropoxy)phenoxy)acetate: A hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing stability under acidic conditions .
Ester Group Variations
Methyl vs. Ethyl Esters
- Ethyl 2-(4-(3-bromopropoxy)phenoxy)acetate: The ethyl ester increases molecular weight (C₁₃H₁₇BrO₄) and lipophilicity (logP ~1.5 vs.
- tert-Butyl 2-(4-(3-bromopropoxy)phenoxy)acetate: The bulky tert-butyl group enhances steric hindrance, protecting the ester from enzymatic degradation but complicating synthetic purification steps .
Chain Length and Substituent Position
Bromoalkoxy Chain Length
- Methyl 2-(4-(5-bromopentoxy)phenoxy)acetate: Extending the bromoalkoxy chain from 3 carbons (C₃) to 5 carbons (C₅) increases lipophilicity (logP ~2.1) and may enhance binding to hydrophobic targets, as seen in antifungal agents like boronic acid derivatives .
- Methyl 2-(4-(bromomethyl)phenoxy)acetate: A shorter C₁ bromomethyl group reduces steric bulk, favoring reactions at the benzylic position but increasing volatility and instability .
Aromatic Substitution Patterns
- Methyl 2-(3-bromo-4-methoxyphenyl)acetate : Bromine at the meta position (C3) instead of para (C4) disrupts symmetry, altering crystallinity (mp 101–103°C vs. para analogs) and hydrogen-bonding motifs. This positional isomer is key in natural product synthesis, such as combretastatin A-4 .
- Methyl 2-(2-bromophenyl)acetate : Ortho-substitution introduces steric hindrance, reducing reactivity in electrophilic aromatic substitution and complicating synthetic routes .
Crystallinity and Stability
Data Tables
Table 1: Key Structural Analogs and Properties
*Predicted using ChemAxon or similar tools.
Biological Activity
Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a phenoxyacetate structure with a brominated propoxy side chain. Its chemical formula is , and it exhibits properties that suggest potential interactions with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of xanthoangelol have shown significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL, comparable to established antibiotics like vancomycin . While specific data on this compound is limited, the presence of the bromopropoxy group may enhance its interaction with bacterial membranes, potentially increasing its efficacy.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Xanthoangelol Derivative 9h | 0.5 - 8 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer potential of phenoxyacetates has been explored in various studies. Compounds with similar structures have demonstrated dual activity as aromatase inhibitors and selective estrogen receptor modulators, which are significant in breast cancer treatment . The mechanism often involves binding to estrogen receptors and inhibiting aromatase activity, leading to reduced estrogen levels and tumor growth inhibition.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on xanthoangelol-derived compounds revealed that structural modifications significantly impacted antimicrobial potency. The incorporation of cationic groups enhanced activity against Gram-positive bacteria, suggesting that similar modifications in this compound could yield improved results .
- Cell Membrane Disruption : Research indicates that compounds with similar structures can disrupt bacterial cell membranes, leading to cell death. For example, compound 9h was shown to cause morphological changes in S. aureus, indicating effective membrane permeabilization . This suggests that this compound may also exhibit similar mechanisms.
- Anticancer Activity : The dual action of compounds related to this compound has been documented in the context of breast cancer treatment. These compounds can inhibit aromatase and modulate estrogen receptors, providing a multifaceted approach to cancer therapy .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) alkylation of 4-hydroxyphenol derivatives with 1,3-dibromopropane to introduce the 3-bromopropoxy group, and (2) esterification of the resulting intermediate with methyl bromoacetate.
- Optimization Tips :
- Use anhydrous conditions and a base (e.g., K₂CO₃) to promote nucleophilic substitution during alkylation .
- For esterification, employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using recrystallization (e.g., ethanol/water mixtures) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect a triplet (~δ 3.6–3.8 ppm) for the -OCH₂CH₂CH₂Br protons and a singlet (~δ 3.7 ppm) for the methyl ester group. Aromatic protons appear as multiplets (δ 6.8–7.2 ppm) .
- ¹³C NMR : The carbonyl carbon (ester) resonates at ~δ 170 ppm, while the brominated carbons appear at δ 30–40 ppm .
- IR Spectroscopy : Look for C=O ester stretching (~1720 cm⁻¹) and C-O-C ether vibrations (~1240 cm⁻¹) .
- Mass Spectrometry : The molecular ion [M+H]⁺ should correspond to m/z = 317 (C₁₂H₁₄BrO₄⁺) with fragmentation peaks at m/z 215 (loss of Br) and 167 (phenoxy acetate moiety) .
Advanced Research Questions
Q. How does the electronic nature of the bromopropoxy substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 3-bromopropoxy group acts as a leaving group in SN2 reactions due to the electronegative bromine atom, which polarizes the C-Br bond. However, steric hindrance from the propoxy chain can reduce reactivity.
- Mitigation Strategy : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) to enhance reaction rates.
- Case Study : In Suzuki-Miyaura couplings, the bromide can be replaced with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. In cross-coupling reactions, what challenges arise when using this compound as a substrate, and how can these be mitigated methodologically?
- Methodological Answer :
- Challenge 1 : Steric hindrance from the bulky phenoxy acetate group reduces accessibility to the bromine atom.
- Solution : Use bulky ligands (e.g., XPhos) to stabilize the transition state in Pd-catalyzed reactions .
- Challenge 2 : Competing side reactions (e.g., ester hydrolysis under basic conditions).
- Solution : Employ mild bases (e.g., Cs₂CO₃) and short reaction times .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line specificity, solvent controls). For example, discrepancies in cytotoxicity may arise from DMSO concentration variations (>0.1% can artifactually inhibit growth) .
- Step 2 : Perform metabolic stability studies (e.g., liver microsome assays) to assess whether rapid degradation explains inconsistent in vivo results .
- Step 3 : Use orthogonal analytical techniques (e.g., LC-MS/MS) to confirm compound stability during biological testing .
Data Analysis and Structural Insights
Q. What crystallographic data are available for structurally related brominated aryl ethers, and how can this inform the design of this compound analogs?
- Methodological Answer :
- Crystal Data : For 2-(3-Bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃), monoclinic symmetry (space group P21/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° .
- Design Implications : The bromine atom occupies a planar conformation with the aromatic ring, suggesting limited rotational freedom. This rigidity can guide analog design to optimize binding to biological targets .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect brominated waste separately in halogenated solvent containers. Neutralize residual acidity with NaHCO₃ before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
